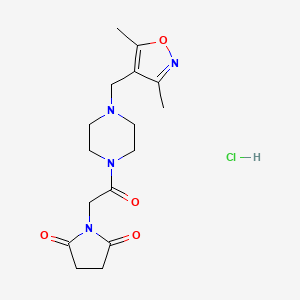

1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride

Description

Properties

IUPAC Name |

1-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4.ClH/c1-11-13(12(2)24-17-11)9-18-5-7-19(8-6-18)16(23)10-20-14(21)3-4-15(20)22;/h3-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKQDEMCJZNYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CN3C(=O)CCC3=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound notable for its intricate structure and potential biological activities. The compound features a pyrrolidine ring, a diketone moiety, and a piperazine derivative substituted with a 3,5-dimethylisoxazole group. This unique architecture suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry.

Molecular Formula: C16H23ClN4O4

Molecular Weight: 366.83 g/mol

The compound's structure can be represented as follows:

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the 3,5-Dimethylisoxazole Moiety: This can be achieved through cycloaddition reactions involving appropriate precursors.

- Attachment to Piperazine: The isoxazole is linked to the piperazine ring via various coupling reactions.

- Formation of the Pyrrolidine Dione Core: This is accomplished through cyclization reactions involving diketone precursors.

These synthetic methodologies are crucial for obtaining high yields and purity of the final product.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Potential activities include:

- Antitumor Activity: Similar compounds have shown selective inhibition against various cancer cell lines by targeting specific enzymes involved in tumor progression.

- Antimicrobial Effects: Studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting bacterial and fungal growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Targeting specific enzymes |

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity are influenced by the structural components, particularly the isoxazole and piperazine moieties.

Research indicates that compounds with similar structures can modulate signaling pathways associated with cell proliferation and apoptosis, suggesting that this compound may also engage in such mechanisms.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

-

Anticancer Activity in Breast Cancer Cells:

A study examined pyrazole derivatives similar to this compound and found significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines when used in combination with doxorubicin. The combination therapy showed enhanced efficacy compared to monotherapy . -

Antimicrobial Evaluation:

Research on related diketone derivatives demonstrated varying degrees of antimicrobial activity against cultured bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for several compounds, revealing promising candidates for further development .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit selective inhibition of enzymes involved in disease processes, suggesting that 1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride may possess antimicrobial properties. For instance, derivatives in related studies have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Potential

The presence of the isoxazole moiety hints at potential anti-inflammatory effects. Compounds with similar structures have been investigated for dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses .

Anticancer Activity

Research on structurally related compounds has demonstrated their efficacy against various cancer cell lines. For example, studies have shown that derivatives with piperazine rings can exhibit cytotoxic effects against cancer cells such as HCT116 and MCF7 . This suggests that the compound could be further explored for anticancer applications.

Study 1: Antimicrobial Efficacy

A study conducted on similar piperazine derivatives demonstrated significant antimicrobial activity against gram-positive bacteria compared to gram-negative strains. The results indicated that modifications in the piperazine structure could enhance antibacterial properties .

Study 2: Anticancer Properties

In vitro studies on related compounds showed promising results in inhibiting growth in various cancer cell lines. The compounds were evaluated using the NCI-60 cell line panel, revealing potent cytotoxic effects against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and NMR Analysis

Evidence from Molecules (2014) highlights the utility of NMR spectroscopy in differentiating structural analogues. For example, compound 1 (presumed to be the target molecule) and compound 7 (a close analogue) were compared with Rapamycin (Rapa) . Key findings include:

| Proton Region | Rapa (ppm) | Compound 1 (ppm) | Compound 7 (ppm) | Interpretation |

|---|---|---|---|---|

| Region A (39–44) | 2.1–2.5 | 2.3–2.7 | 2.2–2.6 | Substituent-induced deshielding in Compound 1 |

| Region B (29–36) | 3.8–4.2 | 4.0–4.5 | 3.9–4.3 | Increased electron withdrawal in Compound 1 |

- Key Insight: Minor structural modifications (e.g., substitution at the piperazine or isoxazole groups) alter the chemical environment of protons in Regions A and B, as shown by chemical shift deviations .

Functional Group Reactivity and Lumping Strategies

The "lumping strategy," as described in climate modeling studies, can be extrapolated to compare compounds with shared functional groups. For instance:

- The pyrrolidine-2,5-dione core in the target compound is analogous to succinimide derivatives, which are known for electrophilic reactivity.

- The 3,5-dimethylisoxazole group confers metabolic stability compared to unsubstituted isoxazoles, which are prone to oxidation.

This structural resemblance allows grouping with compounds like thalidomide analogs (pyrrolidine-dione-based) or isoxazole-containing kinase inhibitors , though distinct pharmacokinetic profiles arise from the piperazine linker and hydrochloride salt .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structurally related molecules:

- Solubility: The hydrochloride salt likely improves aqueous solubility compared to non-ionized analogues (e.g., neutral piperazine derivatives).

- Bioavailability : The 3,5-dimethylisoxazole moiety may enhance membrane permeability relative to bulkier substituents.

- Metabolic Stability : Piperazine-linked compounds often exhibit prolonged half-lives due to reduced cytochrome P450-mediated metabolism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound?

- Methodology : Similar heterocyclic piperazine derivatives are synthesized via condensation reactions under reflux conditions. For example, refluxing in ethanol with stoichiometric equivalents of precursors (e.g., isoxazole and piperazine derivatives) for 2–4 hours, followed by recrystallization from DMF/EtOH (1:1) to isolate the product . Kinetic studies of analogous compounds suggest monitoring reaction progress via HPLC or TLC to optimize yields .

Q. How can researchers confirm the structural identity of this compound?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For small molecules, collect high-resolution diffraction data and resolve potential twinning using SHELXD .

- Spectroscopy : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight.

Q. What analytical techniques are recommended for purity assessment?

- Methodology :

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient elution for impurity profiling .

- TLC : Employ silica gel plates with UV detection for rapid purity screening .

- Reference standards : Compare retention times with certified impurities (e.g., piperazine-related by-products) as listed in pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental crystallographic data?

- Methodology :

- Refine structures using SHELXL with high-resolution data (≤1.0 Å) to minimize model bias. Cross-validate with density functional theory (DFT)-optimized geometries. For twinned crystals, apply HKLF5 format in SHELXL to deconvolute overlapping reflections .

- Use R-factor convergence and residual electron density maps to identify misassigned atoms or disordered regions.

Q. What strategies address conflicting kinetic data in hydrolysis studies under varying pH?

- Methodology :

- Conduct pH-dependent stability assays (e.g., 1–14 range) with UV-Vis or HPLC quantification. For example, monitor pyrrolidine-2,5-dione ring stability at 37°C over 24 hours .

- Apply Arrhenius kinetics to differentiate between acid/base-catalyzed vs. spontaneous degradation pathways. Use nonlinear regression to resolve overlapping degradation profiles.

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., ethanol vs. DMF), and stoichiometry to identify critical parameters. For example, reducing excess piperazine derivatives may suppress di-alkylation by-products .

- In-situ monitoring : Use ReactIR or inline NMR to detect intermediates and adjust reagent addition rates dynamically.

Q. What approaches validate the biological relevance of stereochemical impurities?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.